molecular formula C16H13ClN2O2 B3861294 3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3861294
M. Wt: 300.74 g/mol
InChI Key: QHWIUACOFFFSJR-UHFFFAOYSA-N
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Description

3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound with a pyrrolidine ring substituted with an anilino group and a 4-chlorophenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets. It is known to modulate ion channels and receptors, influencing neuronal activity. The compound’s anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium and calcium channels, while its antinociceptive effects are linked to its interaction with the TRPV1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an anilino group and a 4-chlorophenyl group provides a unique scaffold for drug development and organic synthesis .

Properties

IUPAC Name

3-anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWIUACOFFFSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-Anilino-1-(4-chlorophenyl)pyrrolidine-2,5-dione

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